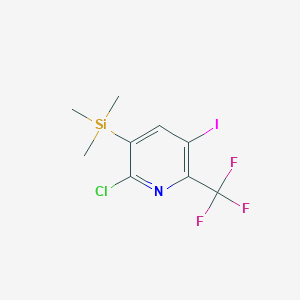
2-Chloro-5-iodo-6-trifluoromethyl-3-trimethylsilyl-pyridine, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-iodo-6-trifluoromethyl-3-trimethylsilyl-pyridine, 95% (CITIP-95) is a chemical compound that has recently been used in various scientific research applications. It is a heterocyclic compound with a unique structure, containing a pyridine ring, a chlorine atom, an iodine atom, and three trifluoromethyl groups. CITIP-95 has a number of interesting properties, including its ability to act as a catalyst in organic synthesis, its low toxicity, and its stability in the presence of various solvents and other chemicals.
Scientific Research Applications
2-Chloro-5-iodo-6-trifluoromethyl-3-trimethylsilyl-pyridine, 95% has been used in a variety of scientific research applications, including organic synthesis, catalytic reactions, and drug discovery. In organic synthesis, 2-Chloro-5-iodo-6-trifluoromethyl-3-trimethylsilyl-pyridine, 95% has been used as a catalyst for a variety of reactions, such as the Suzuki-Miyaura reaction and the Heck reaction. In catalytic reactions, 2-Chloro-5-iodo-6-trifluoromethyl-3-trimethylsilyl-pyridine, 95% has been used to promote the formation of carbon-carbon and carbon-nitrogen bonds. In drug discovery, 2-Chloro-5-iodo-6-trifluoromethyl-3-trimethylsilyl-pyridine, 95% has been used to synthesize potential new drugs for the treatment of cancer and other diseases.
Mechanism of Action
The mechanism of action of 2-Chloro-5-iodo-6-trifluoromethyl-3-trimethylsilyl-pyridine, 95% is not yet fully understood. However, it is believed that the reaction between the halogenated pyridine and the trifluoromethyl-substituted silyl group is mediated by the palladium catalyst, which serves to activate the molecules and facilitate the formation of 2-Chloro-5-iodo-6-trifluoromethyl-3-trimethylsilyl-pyridine, 95%. It is also believed that the presence of the trifluoromethyl groups helps to stabilize the compound, making it more reactive and allowing it to act as a catalyst in organic synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-5-iodo-6-trifluoromethyl-3-trimethylsilyl-pyridine, 95% are not yet fully understood. However, it is believed that the compound has low toxicity, and therefore may be safe for use in laboratory experiments. Additionally, 2-Chloro-5-iodo-6-trifluoromethyl-3-trimethylsilyl-pyridine, 95% has been shown to be stable in the presence of various solvents and other chemicals, suggesting that it may be useful for a variety of applications.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Chloro-5-iodo-6-trifluoromethyl-3-trimethylsilyl-pyridine, 95% in laboratory experiments include its low toxicity, its stability in the presence of various solvents and other chemicals, and its ability to act as a catalyst in organic synthesis. Additionally, 2-Chloro-5-iodo-6-trifluoromethyl-3-trimethylsilyl-pyridine, 95% is relatively easy to synthesize, making it a convenient and cost-effective option for laboratory use.
The main limitation of using 2-Chloro-5-iodo-6-trifluoromethyl-3-trimethylsilyl-pyridine, 95% in laboratory experiments is that the mechanism of action of the compound is not yet fully understood. This makes it difficult to predict the outcome of experiments using 2-Chloro-5-iodo-6-trifluoromethyl-3-trimethylsilyl-pyridine, 95%, as the effects of the compound may vary depending on the reaction conditions.
Future Directions
The potential future directions for the use of 2-Chloro-5-iodo-6-trifluoromethyl-3-trimethylsilyl-pyridine, 95% include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery. Additionally, 2-Chloro-5-iodo-6-trifluoromethyl-3-trimethylsilyl-pyridine, 95% could be used to develop more efficient and cost-effective methods for organic synthesis, as well as to improve existing catalytic reactions. Finally, further research could be conducted to explore the potential uses of 2-Chloro-5-iodo-6-trifluoromethyl-3-trimethylsilyl-pyridine, 95% in other areas, such as materials science and biotechnology.
Synthesis Methods
2-Chloro-5-iodo-6-trifluoromethyl-3-trimethylsilyl-pyridine, 95% is synthesized by a process known as palladium-catalyzed cross-coupling. This process is based on the reaction between two molecules, one of which is a halogenated pyridine, and the other is a trifluoromethyl-substituted silyl group. The two molecules are combined in the presence of a palladium catalyst and a base, such as potassium carbonate, to form 2-Chloro-5-iodo-6-trifluoromethyl-3-trimethylsilyl-pyridine, 95%. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and at temperatures of up to 130°C.
properties
IUPAC Name |
[2-chloro-5-iodo-6-(trifluoromethyl)pyridin-3-yl]-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF3INSi/c1-16(2,3)6-4-5(14)7(9(11,12)13)15-8(6)10/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUDSXCEIIOSIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC(=C(N=C1Cl)C(F)(F)F)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF3INSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether](/img/structure/B6292508.png)
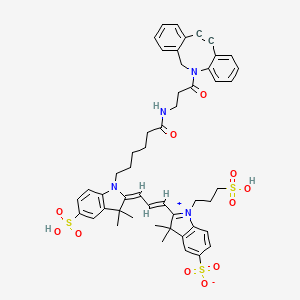
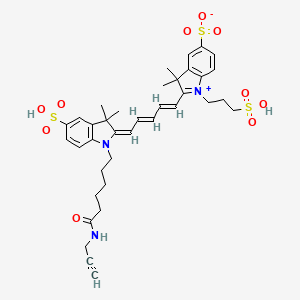

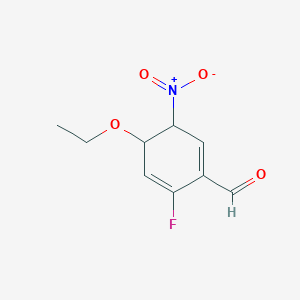

![Ethyl 1,3-dimethyl-4-[(tetrahydrofuran-2-ylmethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6292560.png)


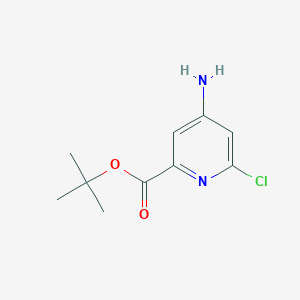


![N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea hydrochloride, 98%, (99% ee)](/img/structure/B6292591.png)